N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
Description
Chemical Structure: The compound features a central ethanediamide (-N-C(=O)-C(=O)-N-) bridge linking two moieties:
- A 2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl group, which combines a benzodioxol ring (electron-rich aromatic system) and a 4-phenylpiperazine (a nitrogen-containing heterocycle).
- A 2-fluorophenyl group, providing steric and electronic modulation via the fluorine substituent.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-21-8-4-5-9-22(21)30-27(34)26(33)29-17-23(19-10-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)20-6-2-1-3-7-20/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGASUBCIPITJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Coupling Reactions: The benzodioxole and phenylpiperazine intermediates are coupled using a suitable linker, such as ethylene diamine, under controlled conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating mood disorders. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, suggesting that this compound could be explored as an antidepressant agent.
2. Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents points to its potential utility in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may provide therapeutic benefits in managing symptoms associated with these conditions.
3. Neuroprotective Properties
Emerging research suggests that compounds featuring benzodioxole structures possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, making them candidates for further study in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study, researchers evaluated the antidepressant effects of similar compounds on animal models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages over a four-week period. These findings support the hypothesis that the compound may exert similar effects due to its structural characteristics.
Case Study 2: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of benzodioxole derivatives revealed that they could reduce cell death in models of oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and improve cell viability in neuronal cultures exposed to toxic agents.
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Fluorophenyl Analogue
Compound : N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide
Key Differences :
- Fluorine substituent position: 2-fluorophenyl (original) vs. 4-fluorophenyl (analogue).
- The 4-fluoro analogue may exhibit enhanced metabolic stability due to reduced steric interference with cytochrome P450 enzymes .
Piperazine Derivatives with Varied Aromatic Substituents
Trifluoromethylphenyl-Substituted Piperazine
Compound : N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
Key Features :
- A trifluoromethylphenyl group on the piperazine and a pyridinylphenyl terminus.
- Molecular Weight : ~550 g/mol (estimated).
- The pyridine ring introduces basicity, improving aqueous solubility compared to the original compound’s benzodioxol .
Chloro-Trifluoromethylphenyl Acetamide
Compound : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Key Features :
- Chloro and trifluoromethyl substituents on the phenyl ring.
- Molecular Weight : 397.82 g/mol.
- Implications :
Functional Group Variations: Ethanediamide vs. Carbothioamide
Compound Class : Hydrazinecarbothioamides and Triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)
Key Differences :
- Carbothioamide (C=S) vs. ethanediamide (C=O) functional groups.
- Implications :
Research Findings and Trends
- Piperazine Motif : Common in dopamine receptor ligands (e.g., D2/D3 antagonists). The original compound’s 4-phenylpiperazine may confer affinity for serotonin or adrenergic receptors .
- Fluorine Effects : Fluorine in the 2-position (original compound) vs. 4-position (analogue) influences steric and electronic interactions. Ortho-substitution often reduces metabolic oxidation .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C26H30F2N4O2
- Molecular Weight : 468.54 g/mol
Key Structural Features :
- Benzodioxole moiety that may contribute to its interaction with biological targets.
- Piperazine ring which is often linked to psychoactive properties.
- Fluorophenyl group that may enhance lipophilicity and receptor binding.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Serotonin Receptor Modulation : Compounds with similar structures have been shown to interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and anxiety.
- Anticancer Activity : Some derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Potential neuroprotective effects have been noted, possibly through the modulation of neurotransmitter systems.
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a related compound in various cancer cell lines (e.g., Mia PaCa-2, PANC-1). The compound demonstrated potent antiproliferative activity with IC50 values ranging from 0.5 µM to 10 µM across different cell lines, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Research involving the psychoactive properties of similar compounds revealed that they could modulate serotonin levels effectively. The N-methyl derivative was tested in human psychopharmacology studies, showing nonhallucinogenic effects while still facilitating therapeutic outcomes .
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions, including:
- Acylation/Coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form amide bonds between intermediates .
- Functional Group Modifications : Halogenation or oxidation steps (e.g., bromination with Br₂ or oxidation with KMnO₄) to introduce fluorophenyl or benzodioxole moieties .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) are often employed to enhance reaction efficiency .
- Purification : Chromatographic techniques (HPLC, column chromatography) are critical for isolating high-purity products .
Key Conditions :
- Temperature control (e.g., reflux for 48–72 hours in stepwise reactions).
- Inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify backbone connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis, especially in scale-up scenarios?
- Reaction Optimization :
- Catalyst Screening : Test alternatives to EDC/HATU (e.g., DCC, HOBt) to reduce side reactions .
- Solvent Selection : Evaluate solvent polarity (e.g., DMSO vs. THF) to improve solubility of intermediates .
- Scale-Up Strategies :
- Use continuous flow reactors for exothermic steps (e.g., acylation) to maintain temperature control .
- Implement in-line analytics (e.g., FTIR) for real-time monitoring .
- Purification : Gradient elution in preparative HPLC to resolve closely eluting impurities .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Target Validation :
- Use siRNA knockdown or CRISPR-Cas9 models to confirm the compound’s interaction with proposed receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) .
- Assay Standardization :
- Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) to minimize variability .
- In Vivo/In Vitro Correlation :
- Conduct pharmacokinetic studies (e.g., plasma protein binding, bioavailability) to reconcile discrepancies between cell-based and animal models .
Q. How can computational methods aid in predicting the compound’s biological targets and metabolic pathways?
- Molecular Docking : Use software like AutoDock Vina to screen against receptor libraries (e.g., GPCRs, kinases) .
- ADME Prediction : Tools like SwissADME can forecast metabolic stability, CYP450 interactions, and blood-brain barrier penetration .
- QSAR Modeling : Corrogate structural features (e.g., piperazine ring basicity, fluorophenyl lipophilicity) with activity data to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
